molecular formula C₁₃H₁₀N₂O₅ B1140232 5'-Hydroxy Thalidomide CAS No. 203450-07-1

5'-Hydroxy Thalidomide

Cat. No.: B1140232
CAS No.: 203450-07-1
M. Wt: 274.23
InChI Key:
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Description

cis,trans-5’-Hydroxythalidomide: is a hydroxylated metabolite of thalidomide, a drug initially developed as a sedative but later found to have significant teratogenic effects. This compound belongs to the class of phthalimides and has the chemical formula C13H10N2O5 . It is known for its role in the metabolism of thalidomide and has been studied for its biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

cis,trans-5’-Hydroxythalidomide is formed through the biotransformation of thalidomide by cytochrome P-450 (CYP). The human liver microsomes with higher CYP2C19 activity form more metabolites than those with lower CYP2C19 activity . This metabolite interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

cis,trans-5’-Hydroxythalidomide, like thalidomide, may exert immunomodulatory effects as well as antiangiogenic effects . It is suggested that this metabolite could inactivate NF-B by interacting with a factor upstream of IB phosphorylation , influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thalidomide requires microsomal CYP-catalyzed biotransformation for its pharmacological activity . It is plausible that cis,trans-5’-Hydroxythalidomide exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that thalidomide and its metabolites are formed by non-enzymatic hydrolysis and enzyme-mediated hydroxylation

Dosage Effects in Animal Models

It is known that thalidomide is hydroxylated extensively by CYP2C6 as well as the sex-specific enzyme CYP2C11 in rats

Metabolic Pathways

cis,trans-5’-Hydroxythalidomide is involved in the metabolic pathways of thalidomide, which is biotransformed into 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide by liver microsomes . The polymorphic enzyme CYP2C19 is responsible for 5- and 5’-hydroxylation of thalidomide in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-5’-Hydroxythalidomide involves the hydroxylation of thalidomide. One method reported involves the use of Pseudomonas stutzeri lipase TL for the enzymatic kinetic resolution of a racemic substrate . Another approach involves the hydroxylation of thalidomide using human liver enzyme preparations, specifically the CYP2C19 enzyme .

Industrial Production Methods: Industrial production methods for cis,trans-5’-Hydroxythalidomide are not well-documented, likely due to its status as a metabolite rather than a primary therapeutic agent. the enzymatic and chemical synthesis methods mentioned above could be adapted for larger-scale production if needed.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: cis,trans-5’-Hydroxythalidomide is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its parent compound and other metabolites. Its ability to inhibit TNF-α production and its anti-angiogenic properties make it a compound of interest in medical research .

Properties

IUPAC Name

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTOWVWIVBSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432240
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,trans-5'-Hydroxythalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

222991-42-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the preparation of 2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione) having a molecular weight of about 274.2. A mixture of about 1.0 g (about 3.2 mmol) of acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester (single diastereomer) prepared according to Teubert, U. et al., Arch. Pharm. Pharm. Med. Chem., 1998, 331, 7 (incorporated herein by reference) and about 0.3 g (about 1.6 mmol) of p-toluenesulfonic acid was refluxed in about 30 ml of methanol for about 5 hours. The solution was allowed to cool to about room temperature. After cooling, the precipitated product was filtered and recrystallized from acetone/petroleum ether (having a boiling point of about 60° to about 80° C.). Alternatively, the precipitated, filtered product was recrystallized from acetonitrile. A yield of about 0.52 g (about a 60% yield) of 2-(5-hydroxy-2,6-dioxo-piperidin-3-yl)-1H-isoindole-1,3[2H]-dione having a melting point of about 195° to about 230° C. resulted.
[Compound]
Name
2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: How is 5'-hydroxy thalidomide formed in the body?

A: this compound is a metabolite generated from the metabolism of thalidomide. While the exact metabolic pathway isn't fully elucidated in the provided research, one study identified this compound in the plasma of all eight healthy volunteers after oral administration of thalidomide. [] This suggests it is a common metabolite in humans.

Q2: What analytical methods are used to detect and quantify this compound?

A: Researchers employed a sensitive and validated LC-MS/MS method to measure this compound concentrations in human plasma. [] This method involved liquid-liquid extraction of the analyte from plasma samples, separation using high-performance liquid chromatography (HPLC), and detection with a triple quadrupole mass spectrometer. This approach allowed accurate quantification of this compound within a specific concentration range. []

Q3: Is there a difference in the metabolism of the two enantiomers of thalidomide to this compound?

A: While the provided research doesn't directly compare the formation of this compound from both thalidomide enantiomers, one study indicates that this compound was not detected after incubation of thalidomide with human liver S9 homogenate. [] This suggests that other metabolic pathways, potentially involving different enzymes, may be responsible for its formation in vivo. Further research is needed to fully characterize the stereoselectivity of this metabolic pathway.

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